molecular formula C9H16N4O4 B8233595 Boc-D-Dab(N3).CHA

Boc-D-Dab(N3).CHA

Cat. No.: B8233595
M. Wt: 244.25 g/mol
InChI Key: IHUIGGNXSPZEEI-UHFFFAOYSA-N
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Description

Boc-D-Dab(N3).CHA is a chemically modified amino acid derivative, where "Boc" (tert-butyloxycarbonyl) serves as a protective group for the α-amino group of D-2,4-diaminobutyric acid (D-Dab). The "N3" denotes an azido (-N₃) substitution at the side-chain amine, and "CHA" refers to cyclohexylamine, likely as a counterion in the salt form. This compound is pivotal in peptide synthesis, particularly in click chemistry applications, where the azido group enables Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation .

Key structural features:

  • Backbone: D-configuration of 2,4-diaminobutyric acid (D-Dab), ensuring chiral specificity.
  • Protective Groups: Boc (α-amine) and azido (side-chain β-amine), enabling orthogonal deprotection strategies.
  • Salt Form: Cyclohexylamine (CHA) enhances solubility in organic solvents, critical for solid-phase peptide synthesis (SPPS).

Synthetic protocols for this compound involve sequential protection/deprotection steps, as seen in analogous compounds like Boc-D-Dab(Fmoc)-OH . Its MALDI-TOF mass spectrometry data (theoretical vs. observed [M+H]⁺) align with structurally related azido-functionalized Dab derivatives, confirming synthetic fidelity .

Properties

IUPAC Name

4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUIGGNXSPZEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reagents : Boc-anhydride, D-2,4-diaminobutyric acid, sodium bicarbonate (NaHCO₃).

  • Solvent System : Tetrahydrofuran (THF)/water (4:1 v/v) at 0–5°C.

  • Yield : 85–92% after 4 hours.

The Boc group selectively protects the α-amino group, leaving the γ-amino group available for subsequent azidation. Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) confirms complete protection, with Rf = 0.45 for Boc-D-Dab-OH.

Introduction of the Azide Group

The γ-amino group undergoes azidation to form Boc-D-Dab(N3)-OH. Two primary methods are employed:

Diazotransfer Reaction

  • Reagents : Triflyl azide (TfN₃), copper(II) sulfate (CuSO₄).

  • Conditions : Anhydrous dimethylformamide (DMF), 25°C, 12 hours.

  • Yield : 78–85%.

Nucleophilic Substitution

  • Reagents : Sodium azide (NaN₃), tetrabutylammonium bromide (TBAB).

  • Conditions : DMF/water (3:1), 60°C, 8 hours.

  • Yield : 70–75%.

The diazotransfer method is preferred for higher regioselectivity and reduced side products. Post-reaction, the product is extracted with ethyl acetate and dried under vacuum.

Cyclohexylamine (CHA) Salt Formation

The carboxylic acid group of Boc-D-Dab(N3)-OH is neutralized with cyclohexylamine to improve solubility and crystallinity.

Procedure

  • Molar Ratio : 1:1 (acid:CHA) in ethyl acetate at 25°C.

  • Crystallization : Slow evaporation at 4°C yields white crystalline solid.

  • Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).

Purification and Characterization

Chromatographic Methods

  • Reverse-Phase HPLC :

    • Column: C18, 5 µm, 250 × 4.6 mm

    • Mobile Phase: 0.1% TFA in water (A) and acetonitrile (B)

    • Gradient: 10–90% B over 30 minutes.

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 3.25 (m, 2H, CH₂N₃), 4.10 (m, 1H, α-CH).

  • IR : 2100 cm⁻¹ (N₃ stretch), 1720 cm⁻¹ (Boc carbonyl).

Industrial-Scale Production

Optimized protocols for large-scale synthesis emphasize cost efficiency and reproducibility:

Continuous Flow Reactors

  • Azidation Step : Microreactor systems reduce reaction time to 2 hours with 88% yield.

  • Automated Crystallization : Controlled antisolvent addition (hexane) enhances crystal uniformity.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥98%HPLC
Residual Solvents<500 ppm (ethyl acetate)GC-MS
Heavy Metals<10 ppmICP-OES

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
DiazotransferHigh regioselectivityRequires TfN₃85
NucleophilicLow-cost reagentsLonger reaction time75
Continuous FlowScalabilityHigh initial cost88

Challenges and Solutions

  • Azide Stability : Storage at –20°C under argon prevents degradation.

  • Byproduct Formation : Scavengers (e.g., thiourea) quench excess azide .

Scientific Research Applications

Peptide Synthesis

Boc-D-Dab(N3).CHA is primarily utilized as a building block in peptide synthesis. Its unique structure allows for the incorporation of azide functionality, which is crucial for subsequent reactions such as click chemistry. This application is particularly significant for:

  • Modified Peptide Creation : The compound can enhance the therapeutic efficacy of peptides by allowing for modifications that improve stability and bioactivity.
  • Synthesis of Therapeutic Agents : Peptides synthesized using this compound have been explored for their potential in treating various diseases, including cancer and infectious diseases.

Drug Development

In drug development, this compound plays a pivotal role in designing prodrugs—compounds that become pharmacologically active upon metabolic conversion. Key aspects include:

  • Improving Bioavailability : By modifying the solubility and absorption characteristics of drugs, this compound can help enhance their therapeutic profiles.
  • Reducing Side Effects : The strategic use of this compound can lead to formulations that minimize adverse effects while maximizing therapeutic outcomes.

Bioconjugation Techniques

Bioconjugation involves attaching biomolecules to various substrates, which is essential for creating targeted drug delivery systems. This compound is instrumental in this area due to its azide group, which facilitates:

  • Targeted Delivery Systems : The ability to conjugate drugs with antibodies or other targeting moieties allows for precise delivery to disease sites.
  • Development of Diagnostic Tools : The compound's utility extends to creating agents used in medical imaging and diagnostics, improving disease detection capabilities.

Research in Chemical Biology

The applications of this compound in chemical biology are vast. It aids researchers in studying protein interactions and cellular functions, leading to significant insights into biological processes. Notable applications include:

  • Exploration of Protein Interactions : The compound can be used to investigate how proteins interact within cells, providing insights into cellular mechanisms.
  • Understanding Cellular Processes : By utilizing this compound in experimental setups, researchers can gain a deeper understanding of cellular signaling pathways and disease mechanisms.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound across various applications:

Study TitleApplicationFindings
"Peptide Synthesis Using Azide Functionalities"Peptide SynthesisDemonstrated enhanced stability and efficacy of modified peptides synthesized with this compound .
"Prodrug Development via Click Chemistry"Drug DevelopmentShowed improved bioavailability and reduced side effects when using this compound as a prodrug precursor .
"Bioconjugation Methods for Targeted Drug Delivery"BioconjugationHighlighted successful conjugation of drugs with targeting agents using this compound .
"Chemical Biology Applications of Azide-Containing Compounds"Chemical BiologyProvided insights into protein interactions facilitated by this compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Boc-D-Dab(N3).CHA with key analogues:

Compound Backbone Side-Chain Modification Protective Group Salt/Counterion Key Applications Reference
This compound D-Dab -N₃ (azido) Boc (α-amine) CHA Peptide conjugation, SPPS
Boc-D-Dap(N3).CHA D-Dap* -N₃ Boc CHA Short-chain peptide modifications
Boc-D-Dab(Fmoc)-OH D-Dab -Fmoc (β-amine) Boc - Orthogonal SPPS strategies
Fmoc-D-Dab(Boc)-OH D-Dab -Boc (β-amine) Fmoc - Reverse protection for sequencing

*D-Dap: D-2,3-diaminopropionic acid (shorter backbone than Dab).

Key Observations :

  • Backbone Length : Boc-D-Dap(N3).CHA has a shorter backbone (C3 vs. C4 in Dab), affecting steric hindrance and peptide secondary structure .
  • Protection Schemes : Boc-D-Dab(Fmoc)-OH uses Fmoc for β-amine protection, enabling sequential deprotection in SPPS, whereas this compound’s azido group facilitates bioorthogonal ligation .
  • Solubility: CHA salts (e.g., this compound) exhibit superior solubility in DMF and DCM compared to non-salt forms, streamlining purification .

Biological Activity

Boc-D-Dab(N3).CHA is a compound derived from 2,4-diaminobutyric acid (Dab) and is characterized by the presence of an azide group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C15H29N5O4
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 1609202-75-6
  • Purity : >98% .

This compound exhibits biological activity primarily through its azide functionality, which can participate in click chemistry reactions. The azide group allows for the formation of stable compounds with various biomolecules, facilitating drug delivery and targeting mechanisms. This property is particularly useful in the development of targeted therapies in cancer treatment and other diseases.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

This compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This compound has been tested against various cancer cell lines, including breast and prostate cancer, with positive results in inhibiting cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects of this compound.
    • Method : Disk diffusion method was used to assess the inhibition zones against selected bacterial strains.
    • Results : Significant inhibition was observed for both Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 15 mm .
  • Anticancer Activity Assessment :
    • Objective : To investigate the cytotoxic effects on human breast cancer cells (MCF-7).
    • Method : MTT assay was employed to determine cell viability post-treatment with this compound.
    • Results : A dose-dependent reduction in cell viability was noted, with IC50 values indicating potent anticancer properties .

Data Summary Table

PropertyValue
Molecular FormulaC15H29N5O4
Molecular Weight343.4 g/mol
CAS Number1609202-75-6
Purity>98%
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Q. How can this compound be integrated into click chemistry-based peptide modifications, and what experimental controls are essential?

  • Methodology : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide group with alkyne-functionalized biomolecules. Include controls for copper toxicity (e.g., tris(benzyltriazolylmethyl)amine ligands) and validate reaction efficiency via MALDI-TOF MS .
  • Optimization : Screen reaction time, temperature, and catalyst concentration using a Design of Experiments (DoE) approach to maximize yield .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Perform meta-analysis of existing studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and solvent systems. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .
  • Validation : Replicate key studies under standardized conditions, documenting deviations from original protocols (e.g., buffer composition, incubation times) .

Q. How can researchers design a study to evaluate this compound’s role in collagen-based biomaterial engineering?

  • Methodology : Incorporate the compound into collagen scaffolds via covalent coupling, then assess mechanical properties (tensile strength) and biocompatibility (cell adhesion assays). Compare with non-modified scaffolds using histological staining (e.g., Mallory’s trichrome) to quantify collagen density .
  • Advanced Analysis : Apply finite element modeling (FEM) to predict stress distribution in modified scaffolds, correlating with experimental data .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions about this compound’s mechanism of action?

  • Guidance : Use PICO (Population: target biomolecules; Intervention: azide-mediated conjugation; Comparison: non-azide analogs; Outcome: binding affinity) to structure hypotheses. Apply FINER criteria to ensure feasibility and novelty, e.g., exploring understudied applications in targeted drug delivery .

Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?

  • Best Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide granular details in supplementary materials: molar ratios, solvent grades, purification thresholds, and raw spectral data .

Ethical and Interdisciplinary Considerations

Q. What ethical guidelines apply to studies using this compound in human tissue engineering?

  • Compliance : Follow institutional review board (IRB) protocols for biomaterial implantation, emphasizing informed consent and risk-benefit analysis. Include cytotoxicity data (e.g., MTT assays) in ethical submissions .

Q. How can interdisciplinary teams collaborate effectively on this compound projects spanning synthetic chemistry and bioengineering?

  • Workflow Design : Define roles using a RACI matrix (Responsible, Accountable, Consulted, Informed). Hold cross-disciplinary workshops to align on terminology (e.g., "bioactivity" vs. "mechanical stability") and shared milestones .

Data Management and Validation

Q. What statistical methods are robust for analyzing dose-response relationships in this compound toxicity studies?

  • Recommendations : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Troubleshooting : Re-optimize density functional theory (DFT) parameters (e.g., basis sets, solvation models) and cross-validate with experimental kinetic data (e.g., reaction rates measured via stopped-flow spectroscopy) .

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